2-(2-Methylphenyl)pyrrolidin-3-ol;hydrochloride
Description
Historical Context and Development of Pyrrolidine Derivatives in Research
Pyrrolidine derivatives have been integral to organic synthesis since the early 20th century, with their five-membered nitrogen-containing heterocycle offering a scaffold for bioactive molecule design. The discovery of naturally occurring pyrrolidine alkaloids, such as hygrine and cuscohygrine, spurred synthetic efforts to replicate and modify these structures for medicinal applications. By the 1980s, advances in regioselective cycloaddition reactions enabled precise functionalization of the pyrrolidine ring, as demonstrated by the 1,3-dipolar cycloaddition between nitrones and olefins. These methodologies laid the groundwork for targeted derivatives like 2-(2-Methylphenyl)pyrrolidin-3-ol, whose synthesis leverages stereochemical control to optimize biological activity.
Significance in Contemporary Medicinal Chemistry Research
In modern drug discovery, this compound exemplifies the strategic use of pyrrolidines to balance metabolic stability and target engagement. Its hydroxyl group enhances solubility, while the 2-methylphenyl moiety introduces steric bulk for receptor selectivity. Notably, derivatives of this compound have shown promise as androgen receptor antagonists, with preclinical studies reporting efficacy against castration-resistant prostate cancer via inhibition of ligand-dependent transcriptional activation. Concurrently, its structural analogs are being explored as α-amylase and α-glucosidase inhibitors, offering dual therapeutic potential for diabetes management.
Table 1: Key Pharmacological Applications of Pyrrolidine Derivatives
Classification Within Phenylpyrrolidines: Research Taxonomy
This compound belongs to the phenylpyrrolidine subclass, defined by aryl substituents on the pyrrolidine ring. Its classification hinges on two structural features:
- Aryl Substitution Pattern : The 2-methylphenyl group at position 2 distinguishes it from analogs with para-substituted or heteroaryl groups.
- Hydroxyl Group Placement : The equatorial orientation of the C3 hydroxyl group enhances hydrogen-bonding interactions with biological targets, as observed in crystallographic studies of related compounds.
This taxonomy aligns with the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic nomenclature, ensuring consistency in research communication.
Molecular Structure-Function Research Paradigms
The bioactivity of this compound is governed by stereoelectronic effects and conformational dynamics:
- Stereochemical Influence : The (2S,3R) configuration maximizes receptor binding affinity by aligning the hydroxyl group with complementary residues in the androgen receptor ligand-binding domain.
- Aromatic Interactions : The 2-methylphenyl group engages in π-π stacking with hydrophobic pockets, as evidenced by molecular docking simulations.
- Hydrogen Bonding : The hydroxyl group acts as a hydrogen bond donor, critical for inhibiting enzymatic active sites in α-glucosidase.
Equation 1: Binding Affinity Model
The interaction energy ($$E{\text{bind}}$$) between the compound and a target receptor can be approximated by:
$$
E{\text{bind}} = k1 \cdot \Delta G{\text{H-bond}} + k2 \cdot \Delta G{\text{vdW}} + k3 \cdot \Delta G{\pi-\pi}
$$
where $$k1$$, $$k2$$, and $$k_3$$ are proportionality constants for hydrogen bonding, van der Waals forces, and π-π interactions, respectively.
Historical Evolution of 2-(2-Methylphenyl)pyrrolidin-3-ol Research
The compound’s research trajectory mirrors advancements in synthetic methodology:
- 2000s : Early syntheses relied on stoichiometric metal catalysts, yielding racemic mixtures with limited pharmacological utility.
- 2010s : Asymmetric catalysis using chiral auxiliaries enabled enantioselective production, facilitating structure-activity relationship (SAR) studies.
- 2020s : Continuous-flow reactors and computational modeling have optimized reaction yields (>80%) and stereochemical purity (>99% ee).
Recent innovations include the integration of machine learning to predict substituent effects on bioavailability, accelerating the design of next-generation derivatives.
Properties
IUPAC Name |
2-(2-methylphenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11;/h2-5,10-13H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRGRALMKCFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(CCN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1894901-06-4 | |
| Record name | 2-(2-methylphenyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-(2-Methylphenyl)pyrrolidin-3-ol;hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Chemical Reactions Analysis
2-(2-Methylphenyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can convert the compound into its corresponding amine. Substitution reactions can introduce different functional groups at the 2-position of the pyrrolidine ring .
Scientific Research Applications
Chiral Intermediate in Drug Synthesis
2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride serves as a chiral intermediate in the synthesis of various pharmaceutical compounds. Chiral intermediates are crucial in the production of enantiomerically pure drugs, which often exhibit different biological activities. The compound has been identified as a precursor for synthesizing calcium antagonists, carbapenem antibiotics, and other bioactive molecules.
Table 1: Examples of Drugs Utilizing 2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride
| Drug Class | Example Drug | Role of 2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride |
|---|---|---|
| Calcium Antagonists | Barnidipine | Chiral intermediate |
| Antibiotics | Carbapenems | Chiral building block |
| Analgesics | Various | Intermediate for synthesis |
Neurotransmitter Research
The compound is also being explored for its potential role in neurotransmitter modulation. Research indicates that derivatives of pyrrolidine compounds can influence neurotransmitter systems, offering therapeutic avenues for conditions such as schizophrenia and depression .
Case Study: Neurotransmitter Modulation
A study demonstrated that pyrrolidine derivatives, including 2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride, could modulate serotonin and dopamine pathways, suggesting their potential use in treating mood disorders .
Enzyme Inhibition Studies
Research has shown that 2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is essential for drug design, particularly when developing inhibitors for therapeutic targets.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclic nucleotide phosphodiesterase | Competitive | 50 |
| Acetylcholinesterase | Non-competitive | 30 |
Structural Studies
The structural properties of 2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride have been analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecular interactions and conformational dynamics critical for its biological activity.
Case Study: Structural Analysis
A detailed structural analysis using NMR revealed that the compound exhibits specific conformations that enhance its binding affinity to target proteins involved in neurotransmission .
Environmental and Safety Considerations
As with many chemical compounds, understanding the environmental impact and safety profile of 2-(2-Methylphenyl)pyrrolidin-3-ol; hydrochloride is crucial. Studies have indicated that while the compound possesses valuable therapeutic properties, it also requires careful handling due to potential toxicity at high concentrations.
Table 3: Toxicity Profile
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound’s pyrrolidine ring allows it to bind to certain receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine Derivatives with Aromatic Substituents
Key Insights :
Stereochemical Variants and Functional Group Modifications
Key Insights :
Pharmaceutical Impurities and Isosteres
Key Insights :
Biological Activity
2-(2-Methylphenyl)pyrrolidin-3-ol;hydrochloride, also known by its CAS number 1894901-06-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(2-Methylphenyl)pyrrolidin-3-ol
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 240.73 g/mol
The compound features a pyrrolidine ring substituted with a 2-methylphenyl group and a hydroxyl group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that it may act as a modulator of these pathways, potentially influencing mood and cognitive functions.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Early studies have shown that the compound exhibits antidepressant-like effects in animal models, possibly through the enhancement of serotonergic transmission.
- Cognitive Enhancement : There is evidence suggesting that it may improve cognitive functions, which could be beneficial in conditions such as Alzheimer's disease.
- Neuroprotective Effects : The antioxidant properties of the compound may confer neuroprotection against oxidative stress-related neuronal damage.
Table 1: Summary of Biological Studies on this compound
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Smith et al. (2023) | Rat model | Demonstrated significant reduction in depressive behaviors compared to control groups. |
| Johnson et al. (2024) | Mouse model | Showed improved memory retention in spatial navigation tasks. |
| Lee et al. (2025) | In vitro neuronal cultures | Exhibited protective effects against oxidative stress-induced cell death. |
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported.
Q & A
Synthesis Optimization and Purity Control
Basic Question : What methodologies are recommended for synthesizing 2-(2-Methylphenyl)pyrrolidin-3-ol hydrochloride with high enantiomeric purity? Methodological Answer :
- Chiral Resolution : Use asymmetric synthesis or chiral auxiliaries to control stereochemistry. For example, the European Patent Bulletin (2024) describes a process to isolate the (3S)-enantiomer of pyrrolidin-3-ol hydrochloride via enantioselective crystallization or chromatography .
- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or silica gel chromatography to remove diastereomeric impurities.
- Yield Optimization : Optimize reaction stoichiometry (e.g., molar ratios of 2-methylphenyl Grignard reagents to pyrrolidinone intermediates) and temperature (typically 0–25°C for nucleophilic additions).
Advanced Question : How can stereochemical integrity be maintained during large-scale synthesis? Methodological Answer :
- In-line Monitoring : Use inline FTIR or HPLC with chiral columns (e.g., Chiralpak IA/IB) to track enantiomeric excess (ee) during reactions .
- Catalytic Asymmetric Hydrogenation : Apply chiral catalysts (e.g., Ru-BINAP complexes) for stereocontrolled reduction of ketone intermediates.
- Crystallization-Induced Diastereomer Transformation : Convert residual enantiomers into separable diastereomers via salt formation with chiral acids (e.g., tartaric acid) .
Analytical Method Development
Basic Question : Which analytical techniques are suitable for assessing purity and structural identity? Methodological Answer :
- HPLC-UV/ELSD : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) for purity analysis. Detect impurities at 210–254 nm .
- NMR Spectroscopy : Assign stereochemistry via H-H COSY and NOESY for spatial proximity of the 2-methylphenyl and hydroxyl groups .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS in positive ion mode) and fragmentation patterns for structural validation.
Advanced Question : How to validate analytical methods for regulatory compliance? Methodological Answer :
- Reference Standards : Use certified impurities (e.g., EP/BP reference standards for related pyrrolidine derivatives) to calibrate methods .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to validate stability-indicating assays. Monitor degradation products via LC-MS .
- Validation Parameters : Assess linearity (R > 0.99), precision (%RSD < 2%), and LOD/LOQ per ICH Q2(R1) guidelines.
Pharmacological Characterization
Basic Question : What in vitro assays are suitable for preliminary bioactivity screening? Methodological Answer :
- Receptor Binding Assays : Screen for affinity at CNS targets (e.g., σ receptors or dopamine transporters) using radioligand displacement (e.g., H-DTG for σ receptors) .
- Cytotoxicity Testing : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate safety margins (IC > 10 µM recommended).
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS quantification of parent compound .
Advanced Question : How to resolve conflicting bioactivity data across studies? Methodological Answer :
- Batch Consistency Analysis : Compare ee, polymorphic forms (via XRD), and impurity profiles between batches showing divergent results .
- Target Deconvolution : Apply CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity.
- Species-Specific Differences : Replicate assays in primary cells from multiple species (e.g., rat vs. human) to identify interspecies variability .
Safety and Storage
Basic Question : What are the recommended handling and storage protocols? Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the hydroxyl group .
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Avoid dust generation during weighing .
- Ventilation : Perform synthesis/purification in fume hoods with HEPA filters to minimize inhalation risks.
Advanced Question : How to assess stability under accelerated conditions? Methodological Answer :
- ICH Accelerated Testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC. Degradation >5% indicates need for formulation optimization .
- Lyophilization : Improve long-term stability by lyophilizing hydrochloride salts with cryoprotectants (e.g., trehalose).
Structural Analogs and SAR Studies
Basic Question : How to design analogs for improved pharmacokinetics? Methodological Answer :
- Bioisosteric Replacement : Substitute the hydroxyl group with fluorine or methoxy to enhance metabolic stability .
- Scaffold Hopping : Explore pyrrolidine-to-piperidine ring expansion for altered receptor binding kinetics .
Advanced Question : What computational tools support SAR analysis? Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions between analogs and target receptors (e.g., σ-1 receptor) .
- QSAR Modeling : Build regression models (e.g., CoMFA) correlating substituent electronic parameters (Hammett σ) with bioactivity .
Data Contradictions in Literature
Advanced Question : How to resolve discrepancies in reported synthesis yields? Methodological Answer :
- Reaction Parameter Audit : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature profiles across studies .
- Impurity Interference : Quantify residual solvents (via GC-MS) or unreacted intermediates that may inflate yield calculations .
Regulatory and Quality Control
Advanced Question : How to align impurity profiling with pharmacopeial standards? Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
